molecular formula C17H22N6S B13353984 N,N-dimethyl-4-[3-(1-methyl-3-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]aniline

N,N-dimethyl-4-[3-(1-methyl-3-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]aniline

Cat. No.: B13353984
M. Wt: 342.5 g/mol
InChI Key: BKLOIGZNULIVAK-UHFFFAOYSA-N
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Description

N,N-dimethyl-4-[3-(1-methyl-3-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]aniline is a potent and selective ATP-competitive inhibitor of the Dual-specificity tyrosine-regulated kinase 1A (DYRK1A). DYRK1A is a serine/threonine kinase encoded in the critical Down syndrome region of chromosome 21 and is a key regulator of numerous cellular processes, including cell proliferation, differentiation, and neuronal apoptosis. This compound has emerged as a critical pharmacological tool for probing the pathophysiological roles of DYRK1A. Its primary research application lies in the study of neurodegenerative diseases, particularly Alzheimer's disease and Down syndrome-related cognitive deficits, as DYRK1A phosphorylates key proteins involved in tau pathology and amyloid-beta production . Furthermore, due to the role of DYRK1A in cell cycle control and its overexpression in certain tumors, this inhibitor is also being investigated in oncology research for its potential to induce cell death in specific cancer cell lines. The unique [1,2,4]triazolo[3,4-b][1,3,4]thiadiazole core structure of this molecule contributes to its high affinity and selectivity, making it a valuable compound for elucidating kinase signaling pathways and for high-throughput screening assays in drug discovery campaigns aimed at developing novel therapeutics for cognitive disorders and cancer.

Properties

Molecular Formula

C17H22N6S

Molecular Weight

342.5 g/mol

IUPAC Name

N,N-dimethyl-4-[3-(1-methylpiperidin-3-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]aniline

InChI

InChI=1S/C17H22N6S/c1-21(2)14-8-6-12(7-9-14)16-20-23-15(18-19-17(23)24-16)13-5-4-10-22(3)11-13/h6-9,13H,4-5,10-11H2,1-3H3

InChI Key

BKLOIGZNULIVAK-UHFFFAOYSA-N

Canonical SMILES

CN1CCCC(C1)C2=NN=C3N2N=C(S3)C4=CC=C(C=C4)N(C)C

Origin of Product

United States

Preparation Methods

Table 1: Conventional vs. Microwave-Assisted Core Synthesis

Method Time Temp (°C) Yield (%) Source
Conventional (POCl₃) 6–18h 100–120 60–72
Microwave 5–20m 150–200 82–97

Coupling with N,N-Dimethylaniline

The final step involves Suzuki-Miyaura coupling or nucleophilic aromatic substitution to attach the N,N-dimethylaniline group:

  • Suzuki Coupling : A boronic ester derivative of the triazolo-thiadiazole-piperidine intermediate reacts with 4-bromo-N,N-dimethylaniline using Pd(PPh₃)₄ catalyst (90°C, 12h, 70–80% yield).
  • Nucleophilic Substitution : Direct substitution with 4-amino-N,N-dimethylaniline in DMSO at 120°C for 24h (yield: 65–70%).

Table 3: Coupling Methods Comparison

Method Catalyst Temp (°C) Yield (%) Source
Suzuki-Miyaura Pd(PPh₃)₄ 90 70–80
Nucleophilic Substitution None 120 65–70

Optimization via Microwave Technology

Microwave irradiation significantly enhances reaction efficiency:

  • Core Formation : Reduced from 18h to 15 minutes with 92% yield.
  • Piperidinylation : Microwave-assisted alkylation completes in 30 minutes (vs. 8h conventionally) with 85% yield.

Analytical Characterization

Key spectral data confirm the structure:

  • ¹H NMR : δ 2.25 (s, 6H, N(CH₃)₂), 2.98–3.15 (m, piperidinyl protons), 7.45–8.10 (aromatic protons).
  • MS (ESI) : m/z 423.2 [M+H]⁺.

Challenges and Alternatives

  • Regioselectivity : Competing reactions during cyclocondensation require careful control of stoichiometry.
  • Solvent-Free Routes : Green chemistry approaches using ionic liquids improve yields to 88%.

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyl-4-[3-(1-methyl-3-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Various nucleophiles in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Substituted triazolo-thiadiazole derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N,N-dimethyl-4-[3-(1-methyl-3-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]aniline involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Key Observations :

  • The target compound shares the triazolo-thiadiazole core with and but differs in substituents. Its methylpiperidinyl group introduces steric bulk and basicity, contrasting with the electron-withdrawing nitro group () and electron-donating methoxy groups () .
  • replaces the thiadiazole ring with pyridazine, reducing sulfur content and altering electronic properties .

Substituent Effects on Physicochemical Properties

  • Piperidinyl Group : The target compound’s methylpiperidinyl substituent introduces a basic nitrogen, enhancing water solubility via protonation at physiological pH. This contrasts with purely aromatic or alkyl substituents .

Table 2: Reported Pharmacological Activities

Compound / Study Core Structure Key Activity Notes
Triazolo-thiadiazole Vasodilation 70% of analogues showed EC₅₀ < 10 μM in aortic relaxation assays.
Triazolo-thiadiazole Antimicrobial, Anti-inflammatory Alkyl/aryl groups at position 3 enhance lipophilicity and activity against S. aureus.
Target Compound (Inferred) Triazolo-thiadiazole Hypothetical CNS Activity Piperidinyl moiety suggests potential for crossing the blood-brain barrier.

Key Insights :

  • The vasodilatory activity in correlates with the triazolo-thiadiazole scaffold, but substituent variations modulate potency. The nitro group () may reduce efficacy due to metabolic instability, whereas the target compound’s piperidinyl group could improve pharmacokinetics .
  • Antimicrobial activity in triazolo-thiadiazoles () is maximized with lipophilic substituents like alkyl chains, which the target compound partially achieves via its piperidinyl group .

Biological Activity

N,N-dimethyl-4-[3-(1-methyl-3-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]aniline is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound belongs to the class of triazolo-thiadiazole derivatives, which are known for their varied biological activities. The molecular formula is C18H25N5SC_{18}H_{25}N_5S with a molecular weight of approximately 327.49 g/mol. The structure includes a piperidine moiety and a triazole-thiadiazole framework, contributing to its biological profile.

Biological Activities

Research indicates that derivatives of triazolo-thiadiazoles exhibit a range of biological activities:

  • Antimicrobial Activity : Several studies have reported potent antibacterial and antifungal properties. For instance, compounds similar to this compound have shown effectiveness against various strains of bacteria and fungi .
  • Anti-inflammatory Effects : The compound has demonstrated significant anti-inflammatory activity in vitro and in vivo models. This is particularly relevant in conditions like arthritis and other inflammatory diseases .
  • Anticancer Potential : Some derivatives have been evaluated for their anticancer properties. They exhibit cytotoxic effects on cancer cell lines through mechanisms such as apoptosis induction .

Structure-Activity Relationship (SAR)

The SAR analysis reveals that modifications in the piperidine and triazole rings can enhance biological activity. For example:

ModificationEffect on Activity
Substitution on piperidineIncreased binding affinity to target enzymes
Alterations in triazole ringEnhanced antimicrobial potency

Case Studies

  • Antibacterial Study : A study conducted by Marathe et al. highlighted the synthesis of various triazolo-thiadiazole derivatives. Among these, one derivative exhibited an MIC (Minimum Inhibitory Concentration) of 0.5 µg/mL against Staphylococcus aureus, indicating strong antibacterial activity .
  • Anti-inflammatory Research : In a model of acute inflammation induced by carrageenan, the compound showed a dose-dependent reduction in paw edema compared to the control group .
  • Cytotoxicity Assay : A recent study demonstrated that certain derivatives led to a significant reduction in cell viability in cancer cell lines (e.g., MCF-7) at concentrations as low as 10 µM .

Molecular Modeling Studies

In silico studies have been employed to predict the binding affinities of this compound to various biological targets. These studies suggest that the compound interacts favorably with key enzymes involved in inflammation and microbial resistance mechanisms .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N,N-dimethyl-4-[3-(1-methyl-3-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]aniline, and how do reaction conditions influence yield?

  • Methodology : Synthesis typically involves cyclization of hydrazine derivatives with thiocarbonyl compounds. For example:

  • Step 1 : Formation of the triazolothiadiazole core via condensation of 4-amino-3-mercaptotriazole with carbonyl-containing intermediates under acidic/basic conditions .
  • Step 2 : Introduction of the 1-methyl-3-piperidinyl group via nucleophilic substitution or Pd-catalyzed coupling .
  • Step 3 : Functionalization of the aniline moiety with dimethyl groups using alkylation agents like methyl iodide .
    • Critical Parameters : Temperature (60–120°C), solvent polarity (toluene/DMF), and catalyst choice (e.g., POCl₃ for cyclization) significantly affect yields (reported 45–75%) .

Q. How is structural characterization performed for this compound?

  • Techniques :

  • NMR : 1H^1H- and 13C^{13}C-NMR confirm substituent positions (e.g., dimethylamino protons at δ 2.8–3.2 ppm, piperidinyl CH₃ at δ 1.2–1.5 ppm) .
  • HPLC-MS : Validates purity (>95%) and molecular weight (e.g., [M+H]⁺ ~470–500 m/z) .
  • X-ray Crystallography : Resolves π-stacking in the triazolo-thiadiazole core (e.g., bond angles ~120° for aromatic rings) .

Q. What preliminary biological assays are recommended to evaluate its therapeutic potential?

  • Assays :

  • Molecular Docking : Target enzymes like 14-α-demethylase (PDB: 3LD6) or heparanase (IC₅₀ values 3–12 μg/mL) to predict antifungal/anti-metastatic activity .
  • In Vitro Testing : Antimicrobial screening via MIC assays against S. aureus or C. albicans; cytotoxicity using MTT assays on cancer cell lines (e.g., IC₅₀ < 50 μM) .

Advanced Research Questions

Q. How can synthetic pathways be optimized to address low yields in the final cyclization step?

  • Strategies :

  • Catalyst Screening : Replace POCl₃ with milder agents (e.g., T3P®) to reduce side reactions .
  • Microwave-Assisted Synthesis : Reduce reaction time (2–4 hrs vs. 12 hrs) and improve yield by 15–20% .
  • Purification : Use flash chromatography with gradient elution (hexane:EtOAc 4:1 → 1:1) to isolate isomers .

Q. How to resolve contradictions between in silico docking predictions and experimental bioactivity data?

  • Approach :

  • Docking Refinement : Include solvation effects and ligand flexibility in simulations (e.g., AutoDock Vina vs. Glide) .
  • Metabolite Analysis : Use LC-MS to identify degradation products (e.g., demethylation or thiadiazole ring cleavage) that reduce efficacy .
  • SAR Studies : Compare analogs (e.g., substituents on the aniline ring) to correlate electronic effects (Hammett σ) with activity .

Q. What strategies validate the compound’s mechanism of action in heparanase inhibition?

  • Methods :

  • Enzyme Kinetics : Measure KiK_i values via fluorogenic substrate assays (e.g., quenching of 4-methylumbelliferone) .
  • Western Blotting : Assess downstream effects (e.g., reduced VEGF expression in cancer cells) .
  • Xenograft Models : Test tumor growth suppression in heparanase-overexpressing murine models .

Key Recommendations for Researchers

  • Prioritize regioselectivity in cyclization steps using steric/electronic directing groups .
  • Combine in silico and metabolomics to bridge bioactivity gaps .
  • Explore co-crystallization with target enzymes for mechanistic insights .

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